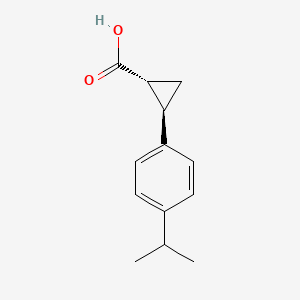

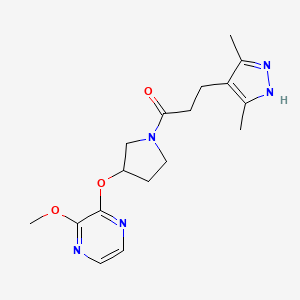

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclopropane derivative that has been the subject of scientific research due to its potential medicinal properties. PPC has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Applications De Recherche Scientifique

Chemical Synthesis and Biological Evaluation

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid and its derivatives have been explored in various chemical syntheses and biological evaluations. One study involved synthesizing bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, relevant in treating Alzheimer's and Parkinson's disease (Boztaş et al., 2019).

Conformational Studies

Cyclopropane rings, like those in this compound, are used in conformational studies of biologically active compounds. Such studies enhance understanding of bioactive conformations (Kazuta et al., 2002).

Pharmacokinetics

Research has also delved into pharmacokinetic profiles of compounds related to this compound. For example, studies on fluorinated cyclopropane derivatives have shown potential in improving pharmacokinetic profiles for medical applications (Sakagami et al., 2008).

Stereoselective Synthesis

Research on stereoselective synthesis using cyclopropane derivatives has significant implications in pharmaceuticals. One study focused on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids to achieve desired absolute configurations (Vallgårda et al., 1994).

Biocatalysis in Industrial Applications

The role of cyclopropane derivatives in biocatalysis, particularly in industrial applications, has been explored. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for certain pharmaceuticals, has been synthesized using biocatalysis (Guo et al., 2017).

Mass Spectrometry Characterization

Cyclopropane amino acids, including stereoisomers of this compound, have been characterized using mass spectrometry. This is crucial in understanding their properties and potential applications (Cristoni et al., 2000).

Natural Product Synthesis

The synthesis and biological activities of natural compounds containing the cyclopropane moiety, similar to this compound, have been extensively studied. These studies provide insights into antifungal, antimicrobial, and antiviral properties of such compounds (Coleman & Hudson, 2016).

Propriétés

IUPAC Name |

(1R,2R)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGUBTGKXFAAGO-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)